5-Bromo-6-chloro-N-methylpyridin-3-amine
Description
5-Bromo-6-chloro-N-methylpyridin-3-amine is a pyridine derivative featuring a bromine atom at position 5, a chlorine atom at position 6, and an N-methylated amine group at position 3 of the pyridine ring. Its molecular formula is C₆H₇BrClN₂, with a molar mass of 237.49 g/mol. The N-methylation distinguishes it from primary amine analogues, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-bromo-6-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTYNPCOJPHXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(N=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-Bromo-6-chloro-N-methylpyridin-3-amine is investigated for its potential as a pharmacophore in drug design. The presence of halogen atoms (bromine and chlorine) enhances its biological activity by improving binding affinity to various biological targets such as enzymes and receptors. This compound may exhibit several biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer activities
Research indicates that derivatives of this compound can serve as precursors for synthesizing bioactive molecules aimed at targeting diseases like cancer and infections .
Case Study: Synthesis and Biological Evaluation
A study demonstrated the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions involving this compound. These derivatives were evaluated for their anti-thrombolytic and biofilm inhibition activities, showing promising results that warrant further investigation into their therapeutic potential .
Materials Science
Liquid Crystals and Organic Semiconductors
Due to its unique chemical structure, this compound is utilized in the production of advanced materials such as liquid crystals and organic semiconductors. The compound's ability to participate in various chemical reactions makes it an excellent candidate for developing electronic devices and display technologies.
Research Findings
Density functional theory (DFT) studies have been conducted to analyze the molecular properties of pyridine derivatives, including frontier molecular orbitals and molecular electrostatic potential. These studies help predict the reactivity of these compounds in liquid crystal applications .
Synthetic Chemistry
Building Block for Complex Molecules
This compound serves as a valuable building block in synthetic chemistry, particularly in the synthesis of more complex organic molecules. Its role in substitution reactions allows for the creation of a variety of substituted pyridines and biaryl compounds through methods such as:
- Suzuki-Miyaura coupling
- Heck coupling reactions
These synthetic pathways enable chemists to explore new derivatives with enhanced properties, which can be further evaluated for their biological and chemical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this building block .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogues differ in halogen placement, methyl group positions, or functional group substitutions. Below is a comparative analysis:
Impact of Structural Differences
- Substituent Positions : Chlorine at position 6 (vs. methoxy in 5-Bromo-6-methoxypyridin-3-amine) increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
- Methyl Group Placement : Methyl groups on the pyridine ring (e.g., at positions 2 or 4) introduce steric hindrance, which may reduce binding affinity in enzyme-inhibition studies compared to the N-methylated target .
Biological Activity
5-Bromo-6-chloro-N-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including halogen substitutions and a methyl group, suggest various interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.48 g/mol. The compound features a pyridine ring substituted at the 5 and 6 positions with bromine and chlorine, respectively, and an amine group at the 3 position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.48 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, derivatives with similar structures were found to effectively inhibit the growth of breast cancer cell lines, demonstrating the potential of this compound in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. For example, studies on related compounds have suggested that they may act as enzyme inhibitors or modulators of signal transduction pathways, leading to altered cellular responses .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that this compound exhibited comparable or superior antimicrobial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .
- Anticancer Activity : A study focusing on the cytotoxic effects of pyridine derivatives found that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 50 µM. This effect was associated with increased apoptosis markers and disruption of the cell cycle at the S phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
